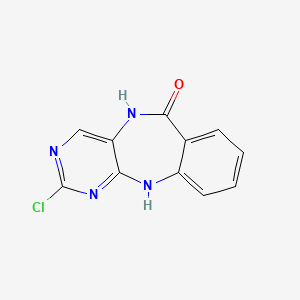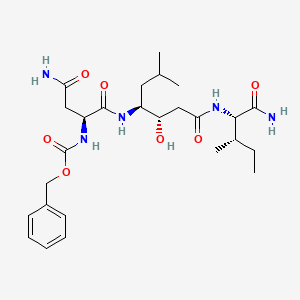
Z-Asn-Sta-Ile-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Asn-Sta-Ile-NH2 is a synthetic peptide composed of four amino acids: Z-asparagine, statine, isoleucine, and an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asn-Sta-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (isoleucine) to a solid resin. The subsequent amino acids (statine and Z-asparagine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Z-Asn-Sta-Ile-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide may be susceptible to oxidation, particularly at the statine residue.
Reduction: Reduction reactions can modify the peptide’s structure and potentially alter its biological activity.
Substitution: Substitution reactions can be used to introduce different functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
Aplicaciones Científicas De Investigación
Z-Asn-Sta-Ile-NH2 has several scientific research applications:
Chemistry: The peptide can be used as a model compound for studying peptide synthesis and modification techniques.
Biology: It may serve as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Industry: this compound can be utilized in the development of novel biomaterials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of Z-Asn-Sta-Ile-NH2 involves its interaction with specific molecular targets and pathways. The peptide may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Z-Asn-Sta-Val-NH2: Similar in structure but with valine instead of isoleucine.
Z-Asn-Sta-Leu-NH2: Contains leucine instead of isoleucine.
Z-Asn-Sta-Phe-NH2: Features phenylalanine in place of isoleucine.
Uniqueness
Z-Asn-Sta-Ile-NH2 is unique due to its specific amino acid sequence and the presence of statine, which imparts distinct biological properties. The combination of these residues can influence the peptide’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
121850-02-0 |
|---|---|
Fórmula molecular |
C26H41N5O7 |
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H41N5O7/c1-5-16(4)23(24(28)35)31-22(34)13-20(32)18(11-15(2)3)29-25(36)19(12-21(27)33)30-26(37)38-14-17-9-7-6-8-10-17/h6-10,15-16,18-20,23,32H,5,11-14H2,1-4H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,37)(H,31,34)/t16-,18-,19-,20-,23-/m0/s1 |
Clave InChI |
IMVXBBMHHNFUIY-WGLQCKHLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


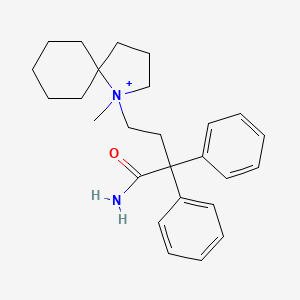
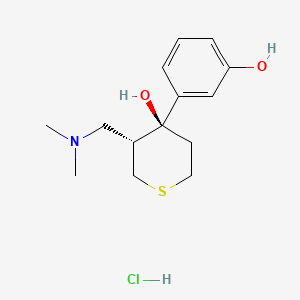
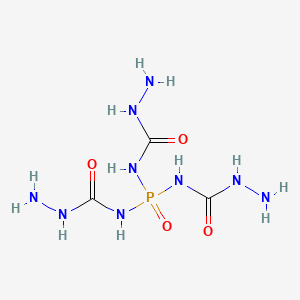
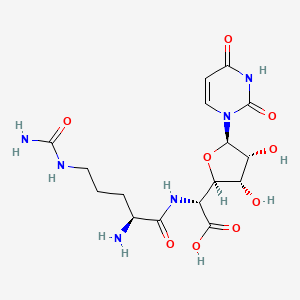
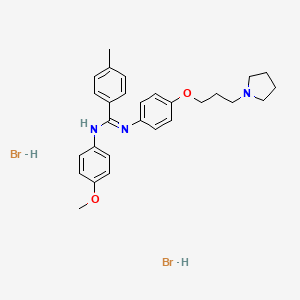

![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

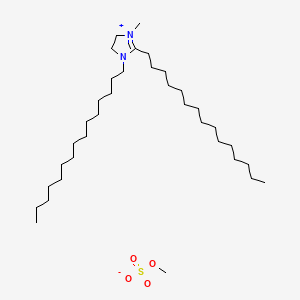
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)



